(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride

nNOS inhibition Chiral recognition Stereoselective inhibitor design

(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a chiral, gem‑difluorinated primary amine building block. The molecule features a stereogenic α‑carbon bearing both a 4‑fluorophenyl group and a CHF2 moiety, supplied as the hydrochloride salt with typical vendor purity of 98%.

Molecular Formula C8H9ClF3N
Molecular Weight 211.61
CAS No. 2241107-58-2
Cat. No. B2872069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride
CAS2241107-58-2
Molecular FormulaC8H9ClF3N
Molecular Weight211.61
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)F)N)F.Cl
InChIInChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1
InChIKeyFASWEAMMCPQTRD-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine Hydrochloride (CAS 2241107-58-2) – Procurement-Relevant Compound Identity and Class Placement


(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a chiral, gem‑difluorinated primary amine building block [1]. The molecule features a stereogenic α‑carbon bearing both a 4‑fluorophenyl group and a CHF2 moiety, supplied as the hydrochloride salt with typical vendor purity of 98% . Its structural class places it among fluorinated phenethylamine derivatives that serve as key intermediates in medicinal chemistry, particularly where the difluoromethylene unit is introduced to modulate amine basicity and metabolic stability [1].

Why Generic Substitution Fails for (R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine HCl – The Necessity of Defined Stereochemistry and Gem-Difluoro Substitution


In‑class compounds lacking the specific (R) stereochemistry or the gem‑difluoro motif cannot simply be interchanged. For example, related nNOS inhibitor series show that the (R,R) enantiomer 3b exhibits a Ki of 36 nM, which is ~10-fold more potent than the (S,S) enantiomer 3a (Ki = 390 nM) [1]. Furthermore, replacement of the CHF2 group with a CH2 group elevates amine basicity, compromising oral bioavailability (22% vs. ~0% in rat) [1]. The significance for procurement is that even minor stereochemical or substituent deviations can result in substantial losses in target engagement and pharmacokinetic performance, a risk not captured when ordering by gross chemical class alone. The quantitative evidence that follows substantiates this requirement.

Quantitative Differentiation Evidence for (R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine HCl Against Closest Analogs


Chiral Recognition in nNOS Binding: (R,R) vs. (S,S) Configuration

The (R,R) stereochemistry of the pyrrolidine‑containing nNOS inhibitor series that incorporates the difluorophenethylamine tail is critical for potency. In a head‑to‑head comparison, the (R,R) inhibitor 3b displayed a Ki of 36 nM against nNOS, whereas the (S,S) diastereomer 3a exhibited a Ki of 390 nM, representing a 10.8‑fold loss in affinity [1]. X‑ray crystallography confirmed that the (R,R) configuration enables a productive flipped binding mode with full protonation of the aminopyridine moiety, while the (S,S) form suffers from electrostatic repulsion that limits binding [1].

nNOS inhibition Chiral recognition Stereoselective inhibitor design

Basicity Modulation by the CHF2 Group vs. CH3 Analogues

The gem‑difluoro substitution adjacent to the amine nitrogen lowers the pKa of the conjugated acid, resulting in a predominantly neutral species at physiological pH. The J. Am. Chem. Soc. study compared a CHF2‑bearing inhibitor to its CH2 parent and reported that the difluorinated compound achieved 22% oral bioavailability in rat, whereas the parent molecule showed essentially zero oral bioavailability [1]. The reduced basicity conferred by the CHF2 group is directly responsible for improved membrane permeability.

Amine basicity Oral bioavailability Gem-difluoro effect

Isozyme Selectivity Advantage of the (R)-Configured Difluorinated Scaffold

Using the (R,R) difluorinated inhibitor 3b, nNOS/eNOS selectivity reached 3800‑fold and nNOS/iNOS selectivity reached 1400‑fold [1]. In contrast, the (S,S) enantiomer 3a showed only 280‑fold selectivity over eNOS and 330‑fold over iNOS [1]. Thus, the correct stereochemistry not only enhances potency but also dramatically improves discrimination against off‑target NOS isoforms.

nNOS selectivity eNOS iNOS Isozyme discrimination

Impact of Fluorine Position on the Phenyl Ring on Binding Mode and Potency

Moving the fluorine atom from the meta‑position (inhibitor 3b) to the para‑position (inhibitor 3c) resulted in a 4.5‑fold loss of nNOS potency (Ki 3b = 36 nM vs. Ki 3c = 160 nM) and a 20‑fold loss of selectivity over eNOS [1]. Crystallography revealed that the para‑fluoro substitution triggers a ‘difluoromethylene‑down’ binding mode that eliminates a critical hydrogen bond with Glu592, explaining the diminished performance [1]. This underscores the importance of precisely controlling the aryl fluorine substitution pattern.

Fluorine walk Binding mode Structure‑activity relationship

Best-Fit Research and Industrial Application Scenarios for (R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine Hydrochloride


Asymmetric Synthesis of nNOS‑Selective Inhibitors for Neurodegenerative Disease Models

The (R)‑configured difluorinated amine serves as a chiral building block for constructing inhibitors with the essential 3‑point pharmacophore (aminopyridine, pyrrolidine, and difluorophenethylamine tail). Using this specific enantiomer, research groups have achieved Ki values of 36 nM for nNOS with >1000‑fold selectivity over eNOS and iNOS [1]. This building block enables animal studies where oral bioavailability (22%) is required, addressing a key limitation of earlier non‑fluorinated leads [1].

Medicinal Chemistry Campaigns Requiring Tuneable Amine Basicity for CNS Penetration

The gem‑difluoro moiety reduces the amine pKa, ensuring the molecule remains partially unprotonated at physiological pH and thus capable of crossing the blood‑brain barrier [1]. Procuring the pre‑formed (R)‑CHF2 amine allows parallel synthesis of focused libraries where the basicity‑modulating CHF2 group is kept constant while other pharmacophoric elements are varied.

Structure‑Based Drug Design Leveraging X‑ray Co‑crystal Data

Multiple co‑crystal structures of nNOS with inhibitors containing the (R)‑difluorophenethylamine fragment are available (e.g., PDB 3NLY) [1]. These structures provide atomic‑level insights into binding interactions (hydrogen bonds with Glu592, van der Waals contacts with Pro565, Val567, Phe584) that are sensitive to both stereochemistry and fluorine position. The (R)‑HCl salt serves as the validated synthetic precursor for recreating these crystallographically characterised leads.

Reference Standard for Analytical and Bioanalytical Method Development

Vendor‑specified purity of 98% makes the compound suitable as a reference standard for HPLC, LC‑MS, or chiral SFC method qualification. When quantifying the corresponding free base or its derivatives in biological matrices, use of the (R)‑HCl salt as a primary standard ensures stereochemical fidelity in the calibration curve, a crucial consideration given the 10‑fold potency differences between enantiomers [1].

Quote Request

Request a Quote for (R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.